[4-(Furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and an isoxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
For the isoxazolo[5,4-b]pyridine moiety, a Suzuki–Miyaura coupling reaction can be employed . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki–Miyaura coupling process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group would yield furyl aldehyde or furyl carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has potential applications as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors due to its ability to interact with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The isoxazolo[5,4-b]pyridine moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring, are used in medicinal chemistry for their pharmacological properties.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid and its derivatives are known for their biological activities.
Uniqueness
What sets [4-(2-FURYLMETHYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE apart is its unique combination of the piperazine and isoxazolo[5,4-b]pyridine moieties. This dual functionality allows it to interact with a broader range of biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C24H24N4O4/c1-16-22-20(24(29)28-11-9-27(10-12-28)15-19-4-3-13-31-19)14-21(25-23(22)32-26-16)17-5-7-18(30-2)8-6-17/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
QFLOLDGREMPQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CO5 |
Origin of Product |
United States |
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